N2-(Piperidin-4-yl)pyridine-2,3-diamine hydrochloride
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Description
“N2-(Piperidin-4-yl)pyridine-2,3-diamine hydrochloride” is a chemical compound with the molecular formula C10H17ClN4 and a molecular weight of 228.72 . It is used for research purposes .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: C1CNCCC1NC2=C(C=CC=N2)N.Cl .Scientific Research Applications
Synthesis and Chemical Properties
Simple Synthesis Methods : Research by Smaliy et al. (2011) introduced a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound with major importance in medicinal chemistry, suggesting the potential for developing efficient synthesis pathways for related diamines (Smaliy et al., 2011).
Coordination Chemistry and Polymerisation : Kim et al. (2014) discussed the synthesis and characterisation of Palladium(II) complexes containing N,N′-bidentate N-cycloalkyl 2-iminomethylpyridine and 2-iminomethylquinoline, demonstrating the utility of similar compounds in catalysis and polymerisation (Kim et al., 2014).
Potential Applications
Corrosion Inhibition : Kaya et al. (2016) performed quantum chemical and molecular dynamic simulation studies to predict the inhibition efficiencies of certain piperidine derivatives on the corrosion of iron, indicating the application of related compounds in corrosion protection (Kaya et al., 2016).
Photocatalytic Degradation : A study by Low et al. (1991) on the photocatalytic oxidation of nitrogen- and sulfur-containing organic compounds, including piperidine, highlights the environmental applications of related compounds in degrading pollutants (Low et al., 1991).
Medicinal Chemistry : Research into the selective high-affinity ligands at the human dopamine D4 receptor involved compounds structurally related to "N2-(Piperidin-4-yl)pyridine-2,3-diamine hydrochloride," underscoring the relevance in drug discovery and neuroscience (Rowley et al., 1997).
Properties
IUPAC Name |
2-N-piperidin-4-ylpyridine-2,3-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.ClH/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8;/h1-2,5,8,12H,3-4,6-7,11H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGRFHLJNIEVKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=C(C=CC=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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